molecular formula C6H9N3O2 B2539106 1-methyl-4-(2-nitroethyl)-1H-pyrazole CAS No. 1935327-00-6

1-methyl-4-(2-nitroethyl)-1H-pyrazole

Cat. No.: B2539106
CAS No.: 1935327-00-6
M. Wt: 155.157
InChI Key: HCQINFVFCKTSCK-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitroethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a nitroethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(2-nitroethyl)-1H-pyrazole typically involves the nitration of a suitable precursor, followed by cyclization to form the pyrazole ring. One common method involves the reaction of 1-methylpyrazole with 2-nitroethanol under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-nitroethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(2-nitroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-nitroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 1-Methyl-3-(2-nitroethyl)-1H-pyrazole
  • 1-Methyl-4-(2-nitroethyl)-1H-imidazole
  • 1-Methyl-4-(2-nitroethyl)-1H-triazole

Uniqueness: 1-Methyl-4-(2-nitroethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-4-(2-nitroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQINFVFCKTSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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